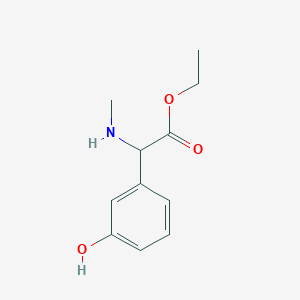
4-Azido-2-chloro-1-trifluoromethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azido-2-chloro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3N3O It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethoxy group (-OCF3) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-chloro-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-1-(trifluoromethoxy)benzene.
Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-azido-2-chloro-1-(trifluoromethoxy)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-azido-2-chloro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-chloro-1-(trifluoromethoxy)aniline.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
4-azido-2-chloro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for click chemistry applications.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-azido-2-chloro-1-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Cycloaddition Reactions: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition mechanism.
Comparaison Avec Des Composés Similaires
4-azido-2-chloro-1-(trifluoromethoxy)benzene can be compared with other azido-substituted benzene derivatives:
4-azido-2-chlorobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
4-azido-1-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its chemical behavior.
2-azido-1-(trifluoromethoxy)benzene: The position of the azido group changes, leading to different reaction pathways.
Propriétés
Formule moléculaire |
C7H3ClF3N3O |
|---|---|
Poids moléculaire |
237.56 g/mol |
Nom IUPAC |
4-azido-2-chloro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H |
Clé InChI |
UMFQDTATOCHIJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
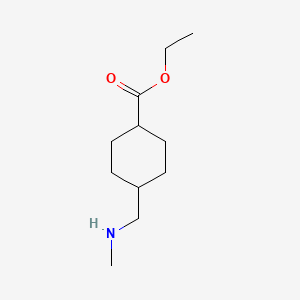
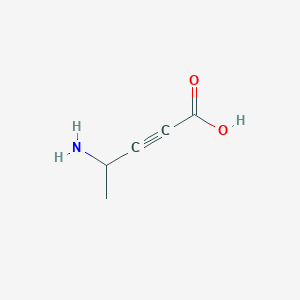

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)
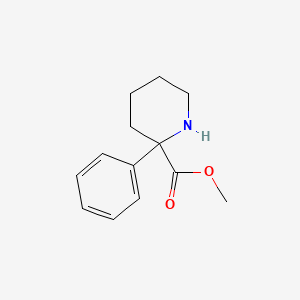
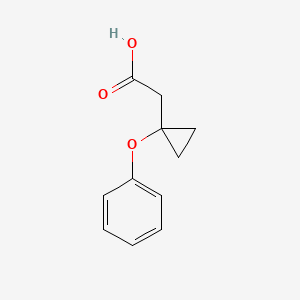
![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)
